![molecular formula C24H24N2O4S B2563295 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide CAS No. 391876-77-0](/img/structure/B2563295.png)
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide
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Description
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide, also known as Compound X, is a novel small molecule that has been synthesized for scientific research purposes. It has shown promising results in various studies and has potential for further development in the field of biomedical research.
Scientific Research Applications
Synthesis of Complex Molecules
One of the primary applications of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide and its derivatives lies in the synthesis of complex molecules. For instance, Song et al. (2010) demonstrated a high-yield methodology for synthesizing isoquinolones from benzamides and alkynes via oxidative ortho C-H activation, employing [RhCp*Cl2]2 as a catalyst. This process allows for the facile construction of N- and O-containing heterocycles, highlighting the compound's versatility in organic synthesis (Song et al., 2010).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, derivatives of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide have been explored for their pharmacological properties. For example, the synthesis and characterization of quinazoline derivatives have been investigated for their diuretic, antihypertensive, and anti-diabetic potential, revealing significant activity in some compounds (Rahman et al., 2014). Additionally, compounds incorporating the isoquinoline moiety have been studied for their anticancer properties, demonstrating potent cytotoxicity against various cancer cell lines (Redda et al., 2010).
Material Science
In the realm of material science, derivatives of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide have been utilized in the synthesis of novel polyimides. These materials, derived from polyimide-forming monomers, exhibit high thermal stability and solubility in organic solvents, making them suitable for various high-performance applications (Imai et al., 1984).
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-2-30-22-11-9-21(10-12-22)25-24(27)19-7-13-23(14-8-19)31(28,29)26-16-15-18-5-3-4-6-20(18)17-26/h3-14H,2,15-17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOYOHGMVXJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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